![molecular formula C14H19N3O2 B2894633 N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide CAS No. 1037990-71-8](/img/structure/B2894633.png)
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anti-seizure, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anti-seizure, anxiolytic, and anti-addictive effects. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. One limitation of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in the treatment of Angelman syndrome. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, the therapeutic potential of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopentane, which is then reacted with furan-2-carboxaldehyde to yield N-(furan-2-ylmethyl)-1-cyanocyclopentane. The final step involves the reaction of this intermediate with N-methylglycine methyl ester to yield N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[furan-2-ylmethyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17(9-12-5-4-8-19-12)10-13(18)16-14(11-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJRFSJTRQSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.